ORM-10103 was developed as part of research efforts aimed at discovering more selective inhibitors for the sodium/calcium exchanger, which has been challenging due to the lack of specific small molecule inhibitors. The compound has been classified under pharmacological agents targeting ion channels, specifically focusing on ion transport mechanisms in cardiac cells .
The synthesis of ORM-10103 involves several steps that are designed to optimize its selectivity and efficacy as an inhibitor of the sodium/calcium exchanger. Although specific synthetic routes are not extensively detailed in the literature, it is known that ORM-10103 is synthesized through chemical modifications of previously established compounds that target ion transport proteins.
Key parameters in its synthesis include:
The molecular structure of ORM-10103 is characterized by its unique functional groups that confer specificity towards the sodium/calcium exchanger. The compound's chemical formula is CHNO, with a molecular weight of approximately 232.27 g/mol.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been utilized to confirm its structure and purity .
ORM-10103 primarily undergoes substitution reactions due to its chemical structure, which includes reactive sites that can interact with other molecules. The compound can also participate in oxidation and reduction reactions, although these pathways are less prominent compared to its primary action as an NCX inhibitor.
ORM-10103 operates by binding to the sodium/calcium exchanger, leading to a decrease in calcium influx during depolarization events. This mechanism is particularly relevant in cardiac tissues where excessive calcium can lead to arrhythmias.
Research indicates that ORM-10103 does not significantly affect other ion currents, such as L-type calcium currents or sodium/potassium pump activity, further underscoring its selectivity .
ORM-10103 exhibits several notable physical and chemical properties:
The primary applications of ORM-10103 lie within cardiovascular pharmacology:
Furthermore, ongoing research may explore additional applications in neuropharmacology given the role of calcium homeostasis in neuronal excitability .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2